1-[2-(Trifluoromethyl)benzyl]azetidine
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Overview
Description
1-[2-(Trifluoromethyl)benzyl]azetidine is a compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. The presence of the trifluoromethyl group in its structure imparts unique chemical properties, making it a valuable compound in various fields of research and industry.
Preparation Methods
The synthesis of 1-[2-(Trifluoromethyl)benzyl]azetidine can be achieved through several synthetic routes. One common method involves the regioselective C-2 cleavage of azetidine with benzylamine, followed by base-promoted intramolecular ring closure . Another approach utilizes photo-induced copper catalysis via [3+1] radical cascade cyclization, which is characterized by double C-H activation . Industrial production methods often involve the use of efficient and scalable synthetic protocols to ensure high yield and purity.
Chemical Reactions Analysis
1-[2-(Trifluoromethyl)benzyl]azetidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Ring-Opening Reactions: Due to the ring strain in azetidines, they are prone to ring-opening reactions under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like ethanol or methanol, and catalysts such as copper or palladium. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[2-(Trifluoromethyl)benzyl]azetidine has a wide range of scientific research applications:
Biology: The compound is used in the study of biological systems and as a probe to investigate biochemical pathways.
Mechanism of Action
The mechanism of action of 1-[2-(Trifluoromethyl)benzyl]azetidine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The azetidine ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can modulate various biochemical pathways .
Comparison with Similar Compounds
1-[2-(Trifluoromethyl)benzyl]azetidine can be compared with other similar compounds, such as:
1-Benzyl-3-trifluoromethyl-2-azetidinone: This compound has a similar structure but contains a carbonyl group, which imparts different chemical properties.
1-Benzyl-2-(trifluoromethyl)aziridine: This compound has a three-membered ring instead of a four-membered ring, resulting in different reactivity and stability.
The uniqueness of this compound lies in its combination of the trifluoromethyl group and the azetidine ring, which provides a balance of stability and reactivity, making it a versatile compound for various applications.
Properties
Molecular Formula |
C11H12F3N |
---|---|
Molecular Weight |
215.21 g/mol |
IUPAC Name |
1-[[2-(trifluoromethyl)phenyl]methyl]azetidine |
InChI |
InChI=1S/C11H12F3N/c12-11(13,14)10-5-2-1-4-9(10)8-15-6-3-7-15/h1-2,4-5H,3,6-8H2 |
InChI Key |
UPIRTMGKDKMTPB-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C1)CC2=CC=CC=C2C(F)(F)F |
Origin of Product |
United States |
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